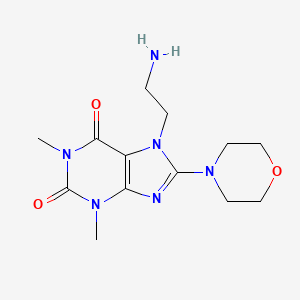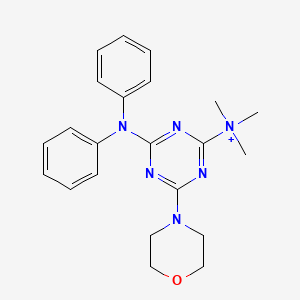
7-(2-aminoethyl)-1,3-dimethyl-8-(morpholin-4-yl)-3,7-dihydro-1H-purine-2,6-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
7-(2-AMINOETHYL)-1,3-DIMETHYL-8-(MORPHOLIN-4-YL)-2,3,6,7-TETRAHYDRO-1H-PURINE-2,6-DIONE is a complex organic compound that belongs to the class of purine derivatives This compound is notable for its unique structure, which includes a morpholine ring and an aminoethyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-(2-AMINOETHYL)-1,3-DIMETHYL-8-(MORPHOLIN-4-YL)-2,3,6,7-TETRAHYDRO-1H-PURINE-2,6-DIONE typically involves a multi-step processThe reaction conditions often involve the use of catalysts, solvents, and specific temperature and pressure settings to ensure high yield and purity .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. The process is optimized for efficiency, cost-effectiveness, and environmental sustainability. Key steps include the purification of intermediates and the final product through techniques such as crystallization, distillation, and chromatography .
Chemical Reactions Analysis
Types of Reactions
7-(2-AMINOETHYL)-1,3-DIMETHYL-8-(MORPHOLIN-4-YL)-2,3,6,7-TETRAHYDRO-1H-PURINE-2,6-DIONE undergoes various types of chemical reactions, including:
Reduction: The compound can be reduced using reducing agents such as sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Common reagents used in these reactions include acids, bases, oxidizing agents, and reducing agents. The conditions vary depending on the desired reaction, but they often involve controlled temperatures, pressures, and pH levels to achieve optimal results .
Major Products Formed
The major products formed from these reactions depend on the specific reaction pathway. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amine derivatives. Substitution reactions can result in a variety of functionalized purine derivatives .
Scientific Research Applications
7-(2-AMINOETHYL)-1,3-DIMETHYL-8-(MORPHOLIN-4-YL)-2,3,6,7-TETRAHYDRO-1H-PURINE-2,6-DIONE has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 7-(2-AMINOETHYL)-1,3-DIMETHYL-8-(MORPHOLIN-4-YL)-2,3,6,7-TETRAHYDRO-1H-PURINE-2,6-DIONE involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in disease pathways, thereby exerting therapeutic effects .
Comparison with Similar Compounds
Similar Compounds
4-(2-Aminoethyl)morpholine: This compound shares the morpholine moiety and is used in similar applications, such as biomedical research and industrial processes.
2-Morpholinoethylamine: Another related compound with applications in chemical synthesis and as a ligand.
Uniqueness
What sets 7-(2-AMINOETHYL)-1,3-DIMETHYL-8-(MORPHOLIN-4-YL)-2,3,6,7-TETRAHYDRO-1H-PURINE-2,6-DIONE apart is its unique combination of functional groups, which confer distinct chemical and biological properties. This makes it a valuable compound for targeted research and development in various scientific fields .
Properties
Molecular Formula |
C13H20N6O3 |
|---|---|
Molecular Weight |
308.34 g/mol |
IUPAC Name |
7-(2-aminoethyl)-1,3-dimethyl-8-morpholin-4-ylpurine-2,6-dione |
InChI |
InChI=1S/C13H20N6O3/c1-16-10-9(11(20)17(2)13(16)21)19(4-3-14)12(15-10)18-5-7-22-8-6-18/h3-8,14H2,1-2H3 |
InChI Key |
BLKNOIKVXCGDQK-UHFFFAOYSA-N |
Canonical SMILES |
CN1C2=C(C(=O)N(C1=O)C)N(C(=N2)N3CCOCC3)CCN |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![{4-[3-hydroxy-2-oxo-4-(phenylcarbonyl)-5-(pyridin-3-yl)-2,5-dihydro-1H-pyrrol-1-yl]phenoxy}acetic acid](/img/structure/B11512401.png)
![1-nitro-10-phenethyl-3-phenoxydibenzo[b,f][1,4]oxazepin-11(10H)-one](/img/structure/B11512417.png)
![N'-[4-chloro-5-(2,2-dicyanoethenyl)-1,3-thiazol-2-yl]-N,N-dimethylimidoformamide](/img/structure/B11512424.png)

![6-Chloro-N-(2-cyclohex-1-enyl-ethyl)-N'-(4-ethoxy-phenyl)-[1,3,5]triazine-2,4-diamine](/img/structure/B11512446.png)

![3-{[2-(Adamantan-1-yloxy)ethyl]amino}-1-(4-methoxyphenyl)pyrrolidine-2,5-dione](/img/structure/B11512468.png)
![4-({4-Methoxy-6-[2,2,2-trifluoro-1-(trifluoromethyl)ethoxy]-1,3,5-triazin-2-yl}amino)phenol](/img/structure/B11512480.png)
![N-[2-(Adamantan-1-YL)ethyl]-N-[2,5-dioxo-1-(4-propoxyphenyl)pyrrolidin-3-YL]acetamide](/img/structure/B11512483.png)
![2-[(3-cyano-6-oxo-4-phenyl-1,4,5,6-tetrahydropyridin-2-yl)sulfanyl]-N-(2-ethylphenyl)acetamide](/img/structure/B11512490.png)
![N-{2,5-dioxo-1-[4-(trifluoromethoxy)phenyl]-4-(trifluoromethyl)imidazolidin-4-yl}thiophene-2-carboxamide](/img/structure/B11512492.png)
![3,5-bis[(1H-benzimidazol-2-ylmethyl)sulfanyl]-1,2-thiazole-4-carbonitrile](/img/structure/B11512496.png)
